5,8-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one
Overview
Description
5,8-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one is a heterocyclic compound that belongs to the thiochromanone family This compound is characterized by the presence of two fluorine atoms at the 5th and 8th positions on the thiochroman-4-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one typically involves the introduction of fluorine atoms into the thiochromanone structure. One common method is the fluorination of thiochroman-4-one using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,8-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include Grignard reagents and organolithium compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Grignard reagents, organolithium compounds; reactions are conducted under inert atmosphere to prevent moisture interference.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, alkanes
Substitution: Various substituted thiochromanones depending on the nucleophile used
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown promising biological activities, such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient in the treatment of various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5,8-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
5,8-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one can be compared with other similar compounds, such as:
5,7-Difluorochroman-4-one: Similar structure but lacks the sulfur atom, leading to different chemical properties and biological activities.
6,8-Difluorothiochroman-4-one: Similar structure but with fluorine atoms at different positions, resulting in variations in reactivity and applications.
Thiochroman-4-one: The parent compound without fluorine atoms, used as a reference for studying the effects of fluorination.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5,8-difluoro-2,3-dihydrothiochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2OS/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMASFXZMHTLPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=CC(=C2C1=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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